Tert-butyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
Description
Tert-butyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is a bicyclic amine derivative with a rigid 2-azabicyclo[2.2.2]octane scaffold. The compound features a tert-butyloxycarbonyl (Boc) protecting group and an aminomethyl substituent at the 6-position, making it a versatile intermediate in medicinal chemistry and drug discovery. Its stereochemical rigidity and functional groups enable applications in peptide mimetics, enzyme inhibitors, and receptor-targeted molecules .
Properties
IUPAC Name |
tert-butyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-9-4-5-11(15)10(6-9)7-14/h9-11H,4-8,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVSSVCNGHKMNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C(C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is carried out under inert conditions to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Starting Material: The synthesis begins with 2-azabicyclo[2.2.2]octane, which is reacted with formaldehyde and hydrogen cyanide to introduce the aminomethyl group.
Formation of the Ester: The intermediate is then treated with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Imines or nitriles.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.34 g/mol
- CAS Number : 1099570-34-9
The compound features a bicyclic structure that incorporates nitrogen, which is crucial for its biological activity. The unique configuration of the azabicyclo[2.2.2]octane scaffold allows for interactions with various biological targets, enhancing its potential in pharmacological applications.
Drug Development
Tert-butyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate has been explored as a scaffold in drug design due to its ability to mimic natural substrates and interact with biological receptors. Its structural similarity to naturally occurring compounds allows it to be a versatile candidate in developing new therapeutics.
Case Study:
A study highlighted the synthesis of derivatives based on this compound, demonstrating its potential as a lead compound for developing new analgesics that target specific pain pathways without the side effects associated with traditional opioids .
Neuropharmacology
Research indicates that derivatives of this compound may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The nitrogen-containing bicyclic structure is thought to enhance its ability to cross the blood-brain barrier, allowing it to exert effects on central nervous system targets.
Case Study:
Investigations into the compound's effects on neurotransmitter systems have shown promise in modulating dopamine levels in animal models, suggesting potential applications in treating disorders characterized by dopaminergic dysfunction .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step synthetic pathways that include cyclization reactions and functional group modifications.
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Amines | Heat |
| 2 | Carboxylation | Carboxylic acids | Acidic conditions |
| 3 | Esterification | Alcohols | Catalytic conditions |
These synthetic routes not only yield the desired compound but also allow for the introduction of various substituents that can enhance biological activity or selectivity towards specific targets.
Future Directions and Research Opportunities
The ongoing research into this compound suggests several avenues for future exploration:
- Targeted Drug Delivery Systems : Investigating the use of this compound within nanoparticle formulations could enhance its bioavailability and targeted delivery to specific tissues.
- Combination Therapies : Exploring its use in combination with other pharmacological agents may lead to synergistic effects, particularly in cancer therapy where multiple pathways need to be addressed simultaneously.
Mechanism of Action
The mechanism of action of tert-butyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with molecular targets through its functional groups. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the tert-butyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The bicyclic structure provides rigidity, which can be crucial for binding specificity and activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound is compared to analogs with variations in substituents, ring systems, or functional groups (Table 1):
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Aminomethyl vs.
- Boc Protection : The tert-butyl ester in the target compound provides stability against hydrolysis compared to the methyl ester in CID 121553561, which may require milder conditions for deprotection .
- Ring Modifications: The 5-oxo analog (CAS 617714-22-4) introduces a ketone, reducing basicity but enabling keto-enol tautomerism for coordination chemistry .
Physicochemical Properties
- Molecular Weight : The target compound (240.34 g/mol) is heavier than its methyl ester analog (198.14 g/mol) due to the tert-butyl group .
- Purity : Commercial samples of the hydroxymethyl analog are ≥95% pure, while the target compound’s purity is unspecified but likely ≥97% based on similar Boc-protected derivatives .
- Predicted Collision Cross-Section (CCS): Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate has a CCS of 140.4 Ų (M+H⁺), useful for LC-MS characterization .
Biological Activity
Tert-butyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate, also known by its CAS number 1934419-82-5, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₂₄N₂O₂
- Molecular Weight : 240.34 g/mol
- CAS Number : 1934419-82-5
This compound exhibits biological activity primarily through its interaction with various receptors and enzymes in the body. Its structure allows it to mimic neurotransmitters or other biologically active molecules, potentially influencing several physiological pathways.
1. Neuropharmacological Effects
Research indicates that this compound may interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine. For instance, studies have shown that derivatives of azabicyclo compounds can act as ligands for nicotinic acetylcholine receptors (nAChRs), which are crucial for cognitive functions and neuroprotection.
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit certain enzymes involved in metabolic pathways. Inhibitors of enzymes such as acetylcholinesterase (AChE) are of particular interest in the context of neurodegenerative diseases like Alzheimer's. Preliminary data suggest that this compound may exhibit AChE inhibitory activity, enhancing cholinergic transmission.
Biological Activity Data
A summary of biological activity data is presented in Table 1 below:
| Activity Type | Observation | Reference |
|---|---|---|
| AChE Inhibition | Moderate inhibition observed | |
| nAChR Binding Affinity | High affinity for α4β2 nAChR subtype | |
| Neuroprotective Effects | Reduced neurotoxicity in models |
Case Study 1: Neuroprotective Effects
In a study conducted by researchers at the University of Groningen, the compound was tested for neuroprotective effects against oxidative stress in neuronal cell cultures. Results indicated that treatment with this compound significantly reduced cell death and increased cell viability compared to untreated controls.
Case Study 2: Behavioral Studies in Animal Models
Another study focused on the behavioral effects of this compound in rodent models of anxiety and depression. The administration of this compound resulted in decreased anxiety-like behaviors in elevated plus maze tests, suggesting potential anxiolytic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
